(S)-2-((tert-butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid

Catalog No.
S13617044
CAS No.
M.F
C13H18N2O4
M. Wt
266.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-((tert-butoxycarbonyl)(pyridin-3-yl)amino)pr...

Product Name

(S)-2-((tert-butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl-pyridin-3-ylamino]propanoic acid

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

InChI

InChI=1S/C13H18N2O4/c1-9(11(16)17)15(10-6-5-7-14-8-10)12(18)19-13(2,3)4/h5-9H,1-4H3,(H,16,17)/t9-/m0/s1

InChI Key

UJMZRFRMINOTOG-VIFPVBQESA-N

Canonical SMILES

CC(C(=O)O)N(C1=CN=CC=C1)C(=O)OC(C)(C)C

Isomeric SMILES

C[C@@H](C(=O)O)N(C1=CN=CC=C1)C(=O)OC(C)(C)C

(S)-2-((tert-butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid is a chiral compound with the molecular formula C13_{13}H18_{18}N2_2O4_4 and a molecular weight of 266.3 g/mol. It is classified as a derivative of amino acids, specifically an amino acid with a pyridine moiety. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during

Typical for amino acids and derivatives. Key reactions include:

  • Peptide Bond Formation: The amino group can react with carboxylic acids to form peptides.
  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
  • Nucleophilic Substitution: The pyridine nitrogen can engage in nucleophilic substitution reactions, potentially allowing for further functionalization of the compound.

(S)-2-((tert-butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid has been studied for its potential biological activities, particularly in the context of medicinal chemistry. Its structure suggests possible interactions with biological targets such as enzymes and receptors involved in various metabolic pathways. Some studies indicate that compounds with similar structures may exhibit anti-inflammatory and anticancer properties due to their ability to inhibit specific kinases involved in cell proliferation .

Several methods have been reported for synthesizing (S)-2-((tert-butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid:

  • Boc Protection Method: Starting from pyridin-3-amine, the amine can be protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine, followed by reaction with propanoic acid.
  • Coupling Reactions: The Boc-protected amine can be coupled with activated carboxylic acids using standard peptide coupling reagents such as carbodiimides.
  • Chiral Resolution: If racemic mixtures are used, chiral resolution techniques such as chromatography on chiral stationary phases may be employed to isolate the (S)-enantiomer .

The compound has potential applications in:

  • Pharmaceutical Development: As an intermediate in the synthesis of biologically active compounds.
  • Research: In studies investigating the role of amino acids and their derivatives in biological systems.
  • Chemical Synthesis: As a building block for more complex molecules in organic synthesis.

Interaction studies for (S)-2-((tert-butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid have focused on its binding affinity to various biological targets. Research indicates that compounds with similar structural features may interact with cyclin-dependent kinases, which are crucial for cell cycle regulation. These interactions could lead to insights into the development of inhibitors for cancer therapy .

Several compounds share structural similarities with (S)-2-((tert-butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructureKey Features
2-Amino-3-pyridinecarboxylic AcidC7_{7}H8_{8}N2_{2}O\Lacks protecting groups; more polar
2-(Pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-oneC11_{11}H9_{9}N5_{5}OContains multiple nitrogen atoms; potential kinase inhibitor
2-(tert-butoxycarbonylamino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acidC13_{13}H18_{18}N2_2O4_4Similar Boc protection; different aromatic system

(S)-2-((tert-butoxycarbonyl)(pyridin-3-yl)amino)propanoic acid is unique due to its specific stereochemistry and combination of functional groups that may confer distinct biological activities compared to these similar compounds.

XLogP3

1.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

266.12665706 g/mol

Monoisotopic Mass

266.12665706 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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